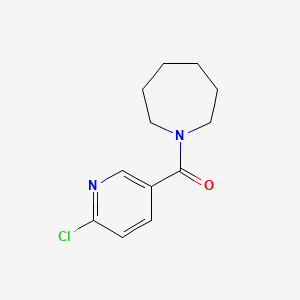

1-(6-Chloropyridine-3-carbonyl)azepane

Description

- Its full chemical name is WAY-620275 , and its CAS number is 731826-33-8 .

- The compound’s molecular formula, melting point, molecular weight, boiling point, and other physical properties are available in the literature .

WAY-620275: is a chemical compound known for its multifaceted effects.

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

azepan-1-yl-(6-chloropyridin-3-yl)methanone |

InChI |

InChI=1S/C12H15ClN2O/c13-11-6-5-10(9-14-11)12(16)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |

InChI Key |

XRUSOMUVFCDBRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: While specific synthetic routes may not be widely documented, researchers have developed methods to synthesize WAY-620275. These routes involve carefully designed reactions to assemble the compound.

Reaction Conditions: Unfortunately, detailed reaction conditions are not readily accessible. chemists likely employ suitable reagents and conditions to achieve the desired synthesis.

Industrial Production: Information on industrial-scale production methods remains limited, but pharmaceutical companies may explore large-scale synthesis for potential therapeutic applications.

Chemical Reactions Analysis

Reactivity: WAY-620275 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions depend on its functional groups and the specific conditions.

Common Reagents: Researchers might use oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents) in its transformations.

Major Products: The products formed during these reactions could include derivatives, isomers, or modified versions of WAY-620275.

Scientific Research Applications

Chemistry: WAY-620275’s unique properties make it an attractive candidate for chemical studies, such as ligand-receptor interactions and structural elucidation.

Biology: Researchers explore its impact on cellular pathways, signaling cascades, and potential therapeutic targets.

Medicine: WAY-620275’s TNF receptor inhibition and mGluR modulation properties may have implications in treating inflammatory diseases, neurodegenerative disorders, or pain management.

Industry: Pharmaceutical companies may investigate its potential as a drug candidate.

Mechanism of Action

Targets: WAY-620275 likely interacts with specific receptors or proteins. For example, its TNF receptor inhibition suggests involvement in immune responses.

Pathways: Further research is needed to elucidate the precise pathways through which WAY-620275 exerts its effects.

Comparison with Similar Compounds

Uniqueness: Highlighting WAY-620275’s distinct features compared to similar compounds is challenging due to limited data.

Similar Compounds: While I don’t have an exhaustive list, researchers may explore related molecules, such as other TNF inhibitors or mGluR modulators.

Biological Activity

1-(6-Chloropyridine-3-carbonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with specific enzymes and receptors, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cellular processes. Key findings include:

- PARP-1 Inhibition : Studies indicate that compounds structurally related to this compound exhibit significant inhibitory effects on PARP-1, an enzyme critical for DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Table 1: Biological Activity Summary

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| PARP-1 Inhibition | PARP-1 | 19.24 ± 1.63 | |

| Anti-proliferative Activity | A549 Lung Cancer Cells | 1.95 µM | |

| Induction of Apoptosis | A549 Cells | - |

Case Study 1: PARP-1 Inhibition and Cancer Treatment

A recent study evaluated the anti-cancer properties of compounds similar to this compound. The compound demonstrated potent inhibition of PARP-1, leading to significant apoptosis in A549 lung cancer cells. The study utilized flow cytometry and Western blotting to confirm the induction of apoptosis through the upregulation of cleaved caspase-3 levels, indicating a promising therapeutic avenue for targeting cancer cells resistant to conventional therapies .

Case Study 2: Selectivity and Safety Profile

The selectivity index (SI) of the compound was assessed against normal human epithelial cells, revealing a favorable profile with lower toxicity compared to established PARP inhibitors like rucaparib. This selectivity suggests that this compound could offer a safer alternative in cancer treatments by minimizing damage to healthy cells while effectively targeting tumor cells .

Pharmacokinetics and ADMET Properties

In silico studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound. These predictions suggest good oral bioavailability and acceptable metabolic stability, which are crucial for the development of effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.